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7-Bromo-6-fluoroisoquinolin-3-amine

Catalog No.
S8495914
CAS No.
M.F
C9H6BrFN2
M. Wt
241.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-6-fluoroisoquinolin-3-amine

Product Name

7-Bromo-6-fluoroisoquinolin-3-amine

IUPAC Name

7-bromo-6-fluoroisoquinolin-3-amine

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

InChI

InChI=1S/C9H6BrFN2/c10-7-1-6-4-13-9(12)3-5(6)2-8(7)11/h1-4H,(H2,12,13)

InChI Key

GMWNAOAKMROVLA-UHFFFAOYSA-N

SMILES

C1=C2C=C(N=CC2=CC(=C1F)Br)N

Canonical SMILES

C1=C2C=C(N=CC2=CC(=C1F)Br)N

7-Bromo-6-fluoroisoquinolin-3-amine is a heterocyclic aromatic compound characterized by the presence of bromine and fluorine substituents on the isoquinoline structure. Its molecular formula is C9H6BrFN2, with a molecular weight of approximately 241.06 g/mol. The compound features a unique substitution pattern that enhances its chemical reactivity and potential biological activity, making it an interesting target for synthetic and medicinal chemistry.

, including:

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. This allows for the formation of diverse derivatives.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to different derivatives depending on the reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide, while lithium aluminum hydride or sodium borohydride are typical reducing agents.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura or Heck coupling, which are valuable for synthesizing more complex organic molecules.

Research indicates that 7-Bromo-6-fluoroisoquinolin-3-amine exhibits significant biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, which may modulate their activity and lead to various biological effects. Notably, it has been shown to interact with cytochrome P450 enzymes, influencing metabolic pathways within biological systems .

The synthesis of 7-Bromo-6-fluoroisoquinolin-3-amine typically involves multi-step processes starting from readily available precursors. Some common methods include:

  • Halogenation: One prevalent method is the bromination of 6-fluoroisoquinoline using bromine or N-bromosuccinimide in inert solvents like dichloromethane or chloroform at room temperature.
  • Suzuki–Miyaura Coupling: This method involves coupling a boronic acid derivative with a halogenated isoquinoline under palladium catalysis, which is efficient for constructing complex structures.
  • Continuous Flow Techniques: For industrial applications, continuous flow reactors may be utilized to enhance yield and purity through automated processes.

7-Bromo-6-fluoroisoquinolin-3-amine has various applications across multiple fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound is explored for its potential therapeutic effects, particularly in drug discovery targeting specific biological pathways.
  • Medicine: Investigated as a lead compound in developing pharmaceuticals for various diseases.
  • Industry: Utilized in producing advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components.

Studies have shown that 7-Bromo-6-fluoroisoquinolin-3-amine interacts with various biomolecules, influencing cellular processes such as apoptosis and cell proliferation. Its ability to bind to specific enzymes enhances its potential as a therapeutic agent. Research into its pharmacokinetics indicates that it may affect drug metabolism due to its interaction with cytochrome P450 enzymes .

Several compounds share structural similarities with 7-Bromo-6-fluoroisoquinolin-3-amine. Here are some notable examples:

Compound NameSimilarity Index
6-Bromo-8-fluoroisoquinolin-3-amine0.90
6-Bromo-4-chloro-7-fluoroisoquinolin-3-amine0.88
1,6-Dibromoisoquinolin-3-amine0.90
5-Bromoisoquinolin0.85

Uniqueness

The uniqueness of 7-Bromo-6-fluoroisoquinolin-3-amine lies in its specific substitution pattern involving both bromine and fluorine atoms at distinct positions on the isoquinoline ring. This configuration not only influences its chemical reactivity but also enhances its efficacy in various biological assays compared to other similar compounds .

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

239.96984 g/mol

Monoisotopic Mass

239.96984 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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